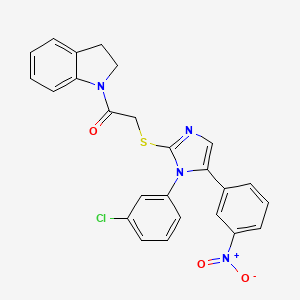
2,4,6-trinitrophenol; 2-(1H-1,3-benzodiazol-2-ylsulfanyl)-1-phenylethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,6-Trinitrophenol: and 2-(1H-1,3-benzodiazol-2-ylsulfanyl)-1-phenylethan-1-one are two distinct chemical compounds with unique properties and applications.
2,4,6-Trinitrophenol: It is an organic compound with the formula (O₂N)₃C₆H₂OH and is known for its explosive properties . Historically, it has been used in explosives, dyes, and as an antiseptic .
2-(1H-1,3-benzodiazol-2-ylsulfanyl)-1-phenylethan-1-one: is a compound that features a benzimidazole moiety linked to a phenyl group via a sulfanyl bridge. This compound is of interest in medicinal chemistry due to its potential biological activities .
Métodos De Preparación
2,4,6-Trinitrophenol
The synthesis of 2,4,6-trinitrophenol involves the nitration of phenol.
2-(1H-1,3-benzodiazol-2-ylsulfanyl)-1-phenylethan-1-one
The preparation of 2-(1H-1,3-benzodiazol-2-ylsulfanyl)-1-phenylethan-1-one can involve the reaction of o-phenylenediamine with a suitable phenyl derivative under specific conditions . The reaction may be facilitated by the use of catalysts and solvents to achieve the desired product.
Análisis De Reacciones Químicas
2,4,6-Trinitrophenol
2,4,6-Trinitrophenol undergoes various chemical reactions, including:
Reduction: It can be reduced to form picramic acid.
Substitution: It can participate in electrophilic substitution reactions due to the presence of nitro groups.
2-(1H-1,3-benzodiazol-2-ylsulfanyl)-1-phenylethan-1-one
This compound can undergo:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Substitution: The benzimidazole ring can participate in nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
2,4,6-Trinitrophenol
2,4,6-Trinitrophenol is used in:
Explosives: Due to its high energy content.
Dye Manufacturing: As a precursor for various dyes.
Analytical Chemistry: As a reagent for detecting metals.
2-(1H-1,3-benzodiazol-2-ylsulfanyl)-1-phenylethan-1-one
Medicinal Chemistry: As a scaffold for developing drugs with antimicrobial and anticancer properties.
Biological Studies: For studying enzyme interactions and protein binding.
Mecanismo De Acción
2,4,6-Trinitrophenol
The explosive nature of 2,4,6-trinitrophenol is due to the rapid decomposition of the nitro groups, releasing a large amount of gas and heat . In biological systems, it can act as an exogenous pyrogen, inducing inflammatory responses .
2-(1H-1,3-benzodiazol-2-ylsulfanyl)-1-phenylethan-1-one
The biological activity of this compound is attributed to its ability to interact with various enzymes and proteins, potentially inhibiting their function . The benzimidazole moiety is known to bind to DNA and proteins, affecting cellular processes .
Comparación Con Compuestos Similares
2,4,6-Trinitrophenol
Similar compounds include:
2,4-Dinitrophenol: Less explosive but used as a pesticide.
2-Nitrophenol: Used in organic synthesis.
2-(1H-1,3-benzodiazol-2-ylsulfanyl)-1-phenylethan-1-one
Benzimidazole derivatives: Known for their antimicrobial and anticancer properties.
Phenyl derivatives: Used in various pharmaceutical applications.
These comparisons highlight the unique properties and applications of 2,4,6-trinitrophenol and 2-(1H-1,3-benzodiazol-2-ylsulfanyl)-1-phenylethan-1-one in their respective fields.
Propiedades
IUPAC Name |
2-(1H-benzimidazol-2-ylsulfanyl)-1-phenylethanone;2,4,6-trinitrophenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2OS.C6H3N3O7/c18-14(11-6-2-1-3-7-11)10-19-15-16-12-8-4-5-9-13(12)17-15;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h1-9H,10H2,(H,16,17);1-2,10H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAAYEQQARFRHRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CSC2=NC3=CC=CC=C3N2.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N5O8S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-Methyl-8-[4-(3-methylbutyl)piperazin-1-yl]-7-[(2-methylphenyl)methyl]purine-2,6-dione](/img/structure/B2418960.png)
![N-(4-ethylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2418962.png)






![7-(tert-butyl)-1-methyl-3-(2-oxopropyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2418972.png)
![3-benzyl-N-(3,4-dichlorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2418973.png)
![4-((3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)sulfonyl)morpholine](/img/structure/B2418976.png)
![2-{[4-oxo-3-(prop-2-en-1-yl)-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide](/img/structure/B2418980.png)

![3-[(4-benzylpiperazin-1-yl)(pyridin-2-yl)methyl]-2-methyl-1H-indole](/img/structure/B2418983.png)
